molecular formula C12H13N3O B6323145 (E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one CAS No. 878804-63-8

(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one

Cat. No. B6323145
CAS RN: 878804-63-8
M. Wt: 215.25 g/mol
InChI Key: PUMYPORBYBAZNV-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one, also known as DMAP, is an important and versatile organic compound used in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other compounds. It is a highly reactive compound due to its electron-rich nature and its ability to form stable carbon-nitrogen bonds. DMAP is used in a variety of laboratory and industrial applications, including the synthesis of peptides, antibiotics, and other compounds. DMAP is also used in the synthesis of a variety of drugs, including some antibiotics, antifungals, and antivirals.

Scientific Research Applications

(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one has a wide range of scientific research applications, including the synthesis of peptides, antibiotics, and other compounds. It is also used in the synthesis of a variety of drugs, including some antibiotics, antifungals, and antivirals. This compound is also used in the synthesis of a variety of agrochemicals, including insecticides, herbicides, and fungicides. This compound has also been used in the synthesis of a variety of other compounds, such as dyes, surfactants, and fragrances.

Mechanism of Action

The mechanism of action of (E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one is based on its ability to form stable carbon-nitrogen bonds. The reaction of an amine with an alkyne in the presence of a base produces an imidazole, which is then reacted with an alcohol to form the desired product. The reaction of an amine with an aldehyde in the presence of a base produces an imidazole, which is then reacted with an alcohol to form the desired product. The reaction of an amine with an acid chloride in the presence of a base produces an imidazole, which is then reacted with an alcohol to form the desired product.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It is a highly reactive compound due to its electron-rich nature, and it is capable of forming stable carbon-nitrogen bonds. This makes it useful in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other compounds. This compound is also capable of forming hydrogen bonds, which makes it useful in the synthesis of peptides, antibiotics, and other compounds. Additionally, this compound is capable of forming covalent bonds, which makes it useful in the synthesis of a variety of drugs, including some antibiotics, antifungals, and antivirals.

Advantages and Limitations for Lab Experiments

The main advantage of (E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one in laboratory experiments is its ability to form stable carbon-nitrogen bonds. This makes it useful in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other compounds. Additionally, this compound is capable of forming hydrogen bonds, which makes it useful in the synthesis of peptides, antibiotics, and other compounds. The main limitation of this compound in laboratory experiments is its reactivity, which can lead to unwanted side reactions.

Future Directions

There are a number of potential future directions for research involving (E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one. These include the development of new methods for the synthesis of this compound, the development of new derivatives of this compound, and the exploration of new applications for this compound. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential toxicity. Finally, further research is needed to explore the potential use of this compound in the synthesis of a variety of drugs, including some antibiotics, antifungals, and antivirals.

Synthesis Methods

The synthesis of (E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one is relatively straightforward and can be accomplished in a variety of ways. The most common method is to react an amine with an alkyne in the presence of a base. This reaction produces an imidazole, which is then reacted with an alcohol to form the desired product. Other methods of synthesizing this compound include the reaction of an amine with an aldehyde in the presence of a base, or the reaction of an amine with an acid chloride in the presence of a base.

properties

IUPAC Name

(E)-3-(dimethylamino)-1-imidazo[1,2-a]pyridin-3-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-14(2)8-6-11(16)10-9-13-12-5-3-4-7-15(10)12/h3-9H,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMYPORBYBAZNV-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C2N1C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=C2N1C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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